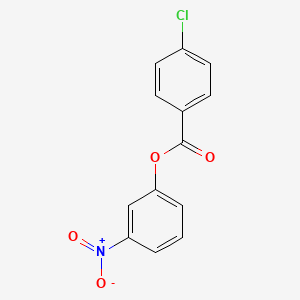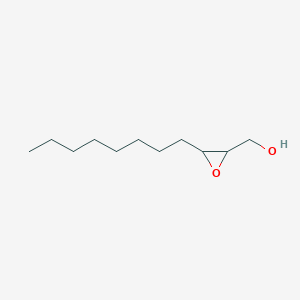
(3-Octyloxiran-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Octyloxiran-2-yl)methanol: is an organic compound with the molecular formula C11H22O2 It is a derivative of oxirane, featuring an oxirane ring (epoxide) attached to an octyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Octyloxiran-2-yl)methanol typically involves the epoxidation of alkenes. One common method is the reaction of 1-octene with a peracid, such as meta-chloroperbenzoic acid (m-CPBA), to form the epoxide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The process would be optimized for higher efficiency and yield, possibly using continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Octyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation: Octanal or octanoic acid.
Reduction: 1,2-Octanediol.
Substitution: Various substituted alcohols or ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Octyloxiran-2-yl)methanol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed epoxide ring-opening reactions. It may also serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: Industrially, this compound is used in the production of surfactants, lubricants, and plasticizers. Its ability to undergo various chemical transformations makes it a versatile compound in material science .
Wirkmechanismus
The mechanism of action of (3-Octyloxiran-2-yl)methanol involves its reactivity towards nucleophiles due to the strained three-membered epoxide ring. The ring-opening reactions can proceed via both acid-catalyzed and base-catalyzed mechanisms, leading to the formation of various products. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Vergleich Mit ähnlichen Verbindungen
(3-Phenyloxiran-2-yl)methanol: Similar structure but with a phenyl group instead of an octyl group.
(8S)-8-Hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octanoic acid: Contains an additional hydroxyl and carboxylic acid group.
Uniqueness: (3-Octyloxiran-2-yl)methanol is unique due to its long alkyl chain, which imparts different physical properties compared to shorter-chain or aromatic analogs. This makes it particularly useful in applications requiring hydrophobic characteristics and specific reactivity patterns .
Eigenschaften
Molekularformel |
C11H22O2 |
|---|---|
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
(3-octyloxiran-2-yl)methanol |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-10-11(9-12)13-10/h10-12H,2-9H2,1H3 |
InChI-Schlüssel |
XTWFTQGRBSRDCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1C(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)

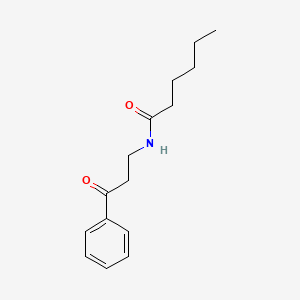
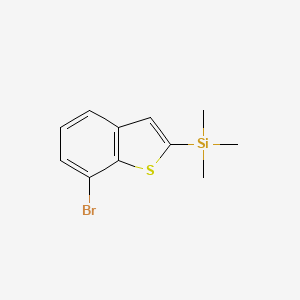
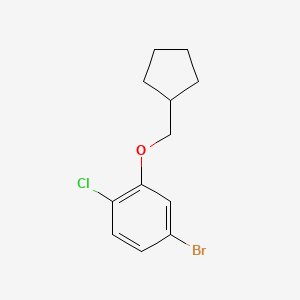
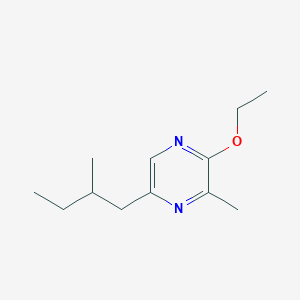
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
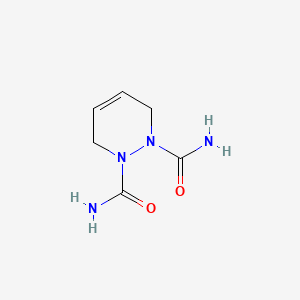

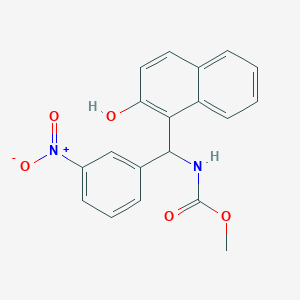
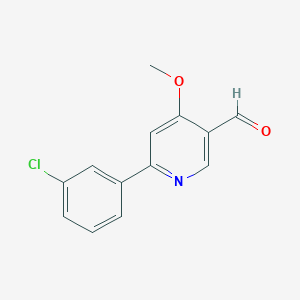
![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
